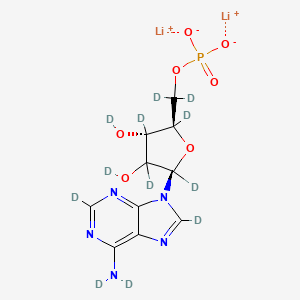

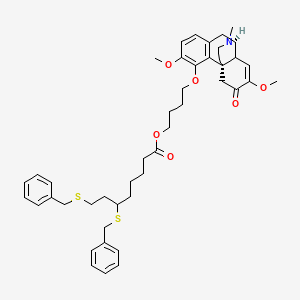

![molecular formula C23H21F2N5O3 B12364163 N-cyclopropyl-2-(difluoromethoxy)-6-methoxy-4-[5-(1-methylpyrazol-4-yl)benzimidazol-1-yl]benzamide](/img/structure/B12364163.png)

N-cyclopropyl-2-(difluoromethoxy)-6-methoxy-4-[5-(1-methylpyrazol-4-yl)benzimidazol-1-yl]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

GLPG3312 is a potent and selective inhibitor of salt-inducible kinases (SIKs), which are a subfamily of the AMP-activated protein kinase (AMPK) family. This compound has shown significant potential in reducing pro-inflammatory cytokines and increasing immunoregulatory cytokine production, making it a promising candidate for treating inflammatory diseases .

Preparation Methods

The synthesis of GLPG3312 involves a high-throughput screening campaign followed by hit-to-lead optimization. The synthetic route includes the replacement of ethyl carboxamide with cyclopropyl carboxamide to enhance activity on SIKs while retaining low plasma clearance and high oral bioavailability . The industrial production methods for GLPG3312 are not explicitly detailed in the available literature, but it involves standard organic synthesis techniques used in pharmaceutical manufacturing .

Chemical Reactions Analysis

GLPG3312 undergoes various chemical reactions, including:

Oxidation: This reaction can be used to introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can be used to remove oxygen-containing functional groups or introduce hydrogen atoms.

Substitution: This reaction involves the replacement of one functional group with another. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

GLPG3312 has a wide range of scientific research applications:

Chemistry: It is used to study the inhibition of salt-inducible kinases and their role in various biochemical pathways.

Biology: It helps in understanding the regulation of physiological processes such as circadian rhythms, bone formation, and skin pigmentation.

Medicine: GLPG3312 has shown therapeutic potential in treating inflammatory diseases by modulating cytokine production.

Industry: It is used in the development of new drugs targeting inflammatory pathways .

Mechanism of Action

GLPG3312 exerts its effects by inhibiting the activity of salt-inducible kinases (SIK1, SIK2, and SIK3). These kinases are involved in the regulation of several physiological processes, including the modulation of inflammatory cytokine production. By inhibiting these kinases, GLPG3312 reduces the production of pro-inflammatory cytokines and increases the production of immunoregulatory cytokines, thereby exerting anti-inflammatory and immunoregulatory effects .

Comparison with Similar Compounds

GLPG3312 is compared with other similar compounds such as GLPG3970 and GLPG4399. These compounds also target salt-inducible kinases but have different selectivity profiles and therapeutic potentials. GLPG3970, for example, is selective for SIK2 and SIK3, while GLPG4399 has shown promising results in preclinical models of rheumatoid arthritis and psoriasis . The uniqueness of GLPG3312 lies in its potent and selective inhibition of all three SIK isoforms (SIK1, SIK2, and SIK3), making it a versatile candidate for treating various inflammatory conditions .

Properties

Molecular Formula |

C23H21F2N5O3 |

|---|---|

Molecular Weight |

453.4 g/mol |

IUPAC Name |

N-cyclopropyl-2-(difluoromethoxy)-6-methoxy-4-[5-(1-methylpyrazol-4-yl)benzimidazol-1-yl]benzamide |

InChI |

InChI=1S/C23H21F2N5O3/c1-29-11-14(10-27-29)13-3-6-18-17(7-13)26-12-30(18)16-8-19(32-2)21(20(9-16)33-23(24)25)22(31)28-15-4-5-15/h3,6-12,15,23H,4-5H2,1-2H3,(H,28,31) |

InChI Key |

PFTXFNSHFZLJNT-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C(C=N1)C2=CC3=C(C=C2)N(C=N3)C4=CC(=C(C(=C4)OC(F)F)C(=O)NC5CC5)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

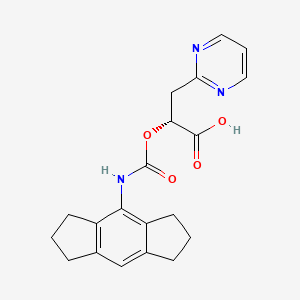

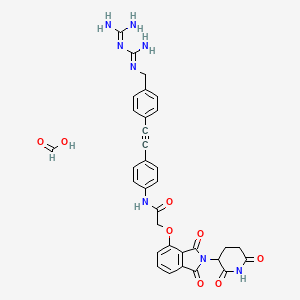

![(3E)-3-(6H-benzo[c][1]benzoxepin-11-ylidene)-1,1,2,2-tetradeuterio-N-methylpropan-1-amine;hydrochloride](/img/structure/B12364085.png)

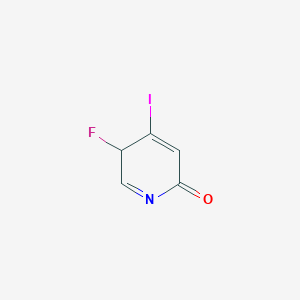

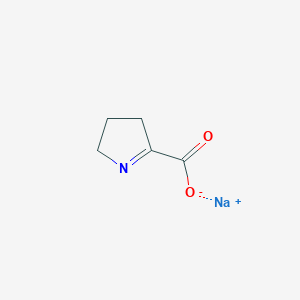

![N-[4-(3-chloro-4-cyanophenoxy)cyclohexyl]-6-[4-[7-[4-[3-[(1-prop-2-enoylpiperidin-4-yl)methyl]phenoxy]butanoylamino]heptyl]piperazin-1-yl]pyridazine-3-carboxamide](/img/structure/B12364110.png)

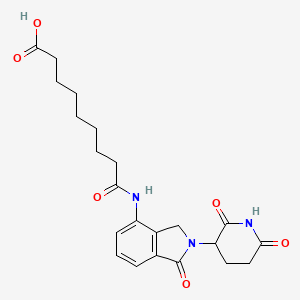

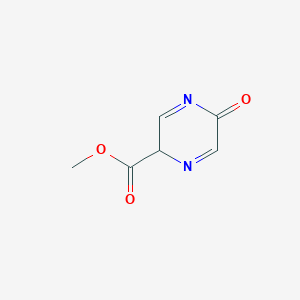

![trilithium;[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-sulfidophosphinate](/img/structure/B12364117.png)

![2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl N-[[(2S,4R)-5-(4-hydroxyphenyl)-2-methyl-4-[[2-[(1R,3R)-4-methyl-3-[[(2S,3S)-3-methyl-2-[[(2R)-1-methylpiperidine-2-carbonyl]amino]pentanoyl]-propylamino]-1-propoxypentyl]-1,3-thiazole-4-carbonyl]amino]pentanoyl]amino]carbamate](/img/structure/B12364126.png)

![N-cyclohexyl-N-methyl-4-[(2-oxo-6H-quinolin-6-yl)oxy]butanamide](/img/structure/B12364132.png)